Olcegepant hydrochloride
Overview
Description
Olcegepant hydrochloride, also known as BIBN-4096, is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide 1 (CGRP1) receptor . It is a new class of drugs in development for the treatment of acute migraine attacks . Olcegepant is undergoing phase II trials in Europe and the US .
Molecular Structure Analysis
The molecular formula of Olcegepant hydrochloride is C38H47Br2N9O5 . It has an average mass of 869.645 Da and a monoisotopic mass of 867.206665 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Olcegepant hydrochloride include its molecular formula (C38H47Br2N9O5), molecular weight (869.65), and its status as a potent and selective non-peptide antagonist of the CGRP1 receptor .Scientific Research Applications
Neurogenic and Non-Neurogenic Responses
Olcegepant hydrochloride has been studied for its effects on neurogenic and non-neurogenic responses in the context of systemic vascular tone modulation. Avilés-Rosas et al. (2017) investigated its impact on calcitonin gene-related peptide (CGRP) receptor antagonism in pithed rats, focusing on CGRPergic vasodepressor and noradrenergic vasopressor responses, highlighting its potential in understanding systemic (cardio)vascular side effects (Avilés‐Rosas et al., 2017).
Synthesis and Chemical Structure
The chemical synthesis of olcegepant hydrochloride, specifically the piperidinyl dihydroquinazolinone (PDQ) fragment, has been a topic of interest. Habay et al. (2018) described an efficient synthesis process, highlighting the role of PDQ in the activity of CGRP antagonists and noting improvements over existing methods (Habay et al., 2018).
Comparative Effectiveness in Migraine Treatment
A network meta-analysis by Xu and Sun (2019) compared olcegepant with other CGRP receptor antagonists in acute migraine treatment. This study found olcegepant to be effective, suggesting it could be particularly beneficial for patients unable to take triptans (Xu & Sun, 2019).
Differential Effects on Neuropathic Pain
Michot et al. (2012) demonstrated that olcegepant's CGRP receptor blockade reduced mechanical allodynia induced by infraorbital nerve ligation but not by sciatic nerve ligation in rats. This suggests a potential interest in using CGRP receptor blockade for alleviating trigeminal neuropathic pain (Michot et al., 2012).
Site of Action in Migraine
Tfelt-Hansen and Olesen (2011) discussed the possibility of CGRP antagonists like olcegepant acting behind the blood-brain barrier, i.e., in the central nervous system. They compared doses needed for CGRP blocking effect in vitro and in vivo, concluding that the high doses needed for anti-migraine effects do not necessarily imply a central action (Tfelt-Hansen & Olesen, 2011).
Binding Interactions and Molecular Dynamics
Leung, Liao, and Wu (2021) used molecular docking and molecular dynamics simulation to analyze the binding interactions of olcegepant at the CGRP receptor. This study provided insights into the pharmacophore of the gepant class and noted differences in interaction profiles (Leung, Liao, & Wu, 2021).
Safety And Hazards
properties
IUPAC Name |
N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47Br2N9O5.ClH/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27;/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53);1H/t32-,33+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAWDDNZNYEKMO-XWIRJDCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48Br2ClN9O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
906.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olcegepant hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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